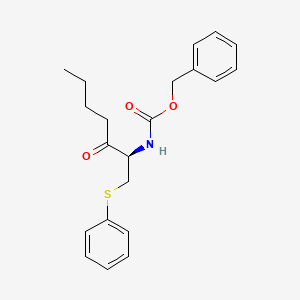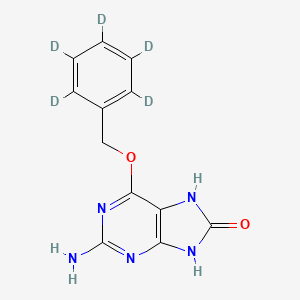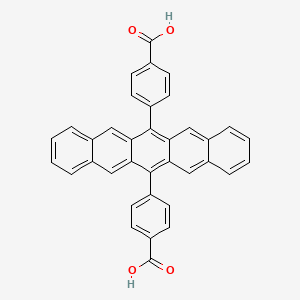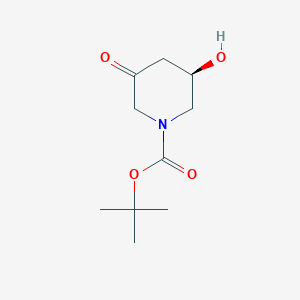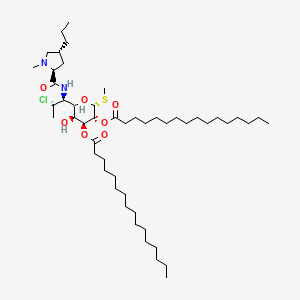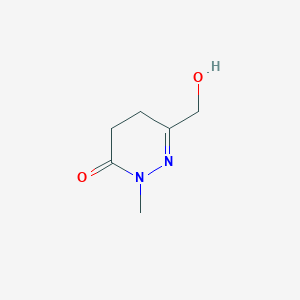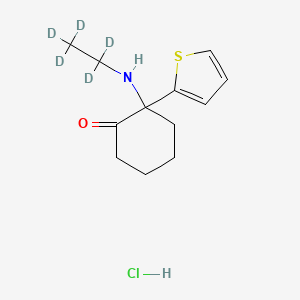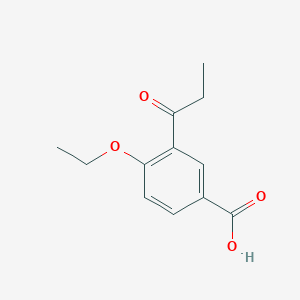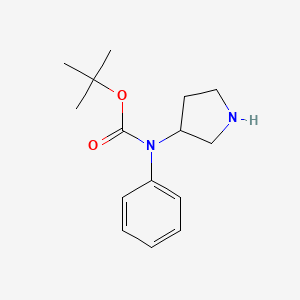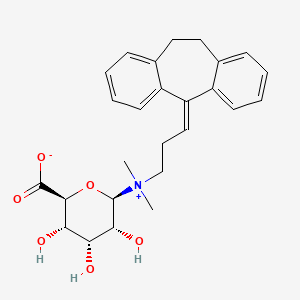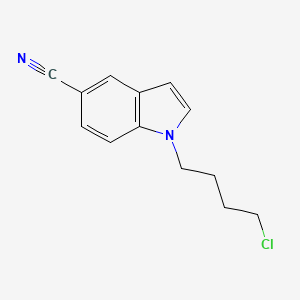
N-(4-Chlorobutyl)-5-cyanoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorobutyl)-5-cyanoindole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The presence of a cyano group and a chlorobutyl chain in this compound makes it a valuable compound for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobutyl)-5-cyanoindole typically involves the reaction of 5-cyanoindole with 4-chlorobutyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
5-Cyanoindole+4-Chlorobutyl chlorideK2CO3,DMFthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(4-Chlorobutyl)-5-cyanoindole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorobutyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of indole-2,3-diones or other oxidized indole derivatives.
Reduction: Formation of N-(4-aminobutyl)-5-cyanoindole.
科学的研究の応用
N-(4-Chlorobutyl)-5-cyanoindole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-Chlorobutyl)-5-cyanoindole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the indole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of biological pathways and lead to the observed biological effects.
類似化合物との比較
N-(4-Chlorobutyl)-5-cyanoindole can be compared with other indole derivatives such as:
N-(4-Chlorobutyl)-indole: Lacks the cyano group, which may result in different biological activities.
5-Cyanoindole: Lacks the chlorobutyl group, which may affect its solubility and reactivity.
N-(4-Bromobutyl)-5-cyanoindole: Similar structure but with a bromine atom instead of chlorine, which may influence its reactivity and biological properties.
The presence of both the cyano group and the chlorobutyl chain in this compound makes it unique and versatile for various applications.
特性
分子式 |
C13H13ClN2 |
|---|---|
分子量 |
232.71 g/mol |
IUPAC名 |
1-(4-chlorobutyl)indole-5-carbonitrile |
InChI |
InChI=1S/C13H13ClN2/c14-6-1-2-7-16-8-5-12-9-11(10-15)3-4-13(12)16/h3-5,8-9H,1-2,6-7H2 |
InChIキー |
YHJDLVWTZRTPPF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN2CCCCCl)C=C1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


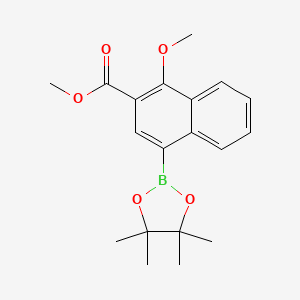

![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13863981.png)
![1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one](/img/structure/B13863984.png)
